molecular formula C10H20N2O2 B046749 (R)-1-Boc-3-aminopiperidine CAS No. 188111-79-7

(R)-1-Boc-3-aminopiperidine

Cat. No.: B046749
CAS No.: 188111-79-7
M. Wt: 200.28 g/mol
InChI Key: AKQXKEBCONUWCL-MRVPVSSYSA-N
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Description

®-1-Boc-3-aminopiperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group serves as a protective moiety, preventing unwanted reactions at the nitrogen site during various synthetic transformations.

Scientific Research Applications

®-1-Boc-3-aminopiperidine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is employed in the preparation of peptide-based probes and inhibitors for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-aminopiperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available ®-3-aminopiperidine.

    Protection: The amino group of ®-3-aminopiperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting ®-1-Boc-3-aminopiperidine is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-3-aminopiperidine follows similar steps but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to streamline the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: ®-1-Boc-3-aminopiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is retained, and other functional groups are introduced at different positions on the piperidine ring.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: The compound can be used in peptide coupling reactions, where the Boc-protected amine reacts with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

    Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

Major Products:

    Substitution Reactions: Various substituted piperidine derivatives.

    Deprotection Reactions: ®-3-aminopiperidine.

    Coupling Reactions: Boc-protected peptides or amides.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-aminopiperidine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, depending on the specific application.

Comparison with Similar Compounds

    (S)-1-Boc-3-aminopiperidine: The enantiomer of ®-1-Boc-3-aminopiperidine, differing in the spatial arrangement of atoms.

    1-Boc-4-aminopiperidine: A structural isomer with the Boc group at the 4-position.

    1-Boc-2-aminopiperidine: Another structural isomer with the Boc group at the 2-position.

Uniqueness: ®-1-Boc-3-aminopiperidine is unique due to its specific stereochemistry, which can influence the biological activity and selectivity of the final products synthesized from it. The position of the Boc group also affects the reactivity and synthetic utility of the compound.

Properties

IUPAC Name

tert-butyl (3R)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXKEBCONUWCL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363570
Record name (R)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188111-79-7
Record name (R)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(â??)-3-Amino-1-Boc-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the title compound of Example 3 (37.1 g, 164 mmol) in a mixture of MeOH (100 mL) and acetic acid (25 mL) was added 10% Pd-C (3.7 g) and the reaction mixture was hydrogenated (50 psi) for 24 h at rt in a Parr apparatus. Analysis of the reaction by TLC (solvent system A) and IR (to look for presence or absence of N3 str peak at 2100 cm-1) indicated the reaction to be complete. The solution was filtered through celite to remove catalyst and the filtrate was evaporated in vacuo to give the crude product as an oily residue. The residue was dissolved in 500 mL of 10% aqueous acetic acid and the solution was extracted with Et2O (3×200 mL). The combined ethereal extract was discarded and the aqueous solution was basified by addition of excess concentrated aqueous NH3 solution. The basified mixture was extracted with Et2O (3×200 mL) and the combined organic extract was dried (Na2SO4) and evaporated to give the title compound (22.8 g, 69%) as a pale yellow oil. The fumarate salt crystallized from 2-propanol: mp 197°-198° C., 1H-NMR (CDCl3) ∂ 3.93 (br s, 1H), 3.82 (dm, Jgem =13 Hz, 1H), 1.46 (s, 9H), 1.29-1.41 (complex m, 3H), 1.24 (m, 1H); CIMS (MH+ calcd for C10H20N2O2): 201. Found (MH+): 201; Anal. (calc'd for C10H20N2O2.0.5C4H4O4): C, H, N.
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

After two hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, 1.0 g of L-alanine, and 3.3 mg of pyridoxal phosphate were added. Further, after five hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, and 3.3 mg of pyridoxal phosphate were added. During the reaction, the reaction liquid was sampled. From the sample, N-Boc-3-aminopiperidine was extracted by the addition of ethyl acetate after basifying the sample with 6 N aqueous solution of sodium hydroxide. The amount of N-Boc-3-aminopiperidine produced was measured by analyzing N-Boc-3-aminopiperidine under the following GC conditions. Further, by the law of the art, N-Boc-3-aminopiperidine thus obtained was acted on by 3,5-dinitrobenzyl chloride to form a dinitrobenzyl derivative. After that, the dinitrobenzyl derivative was analyzed under the following HPLC conditions, whereby the optical purity thereof was measured. In the result, the amount of N-Boc-3-aminopyrrolidine produced after 23.5 hours in reaction was 3.13 g. The absolute configuration of N-Boc-3-aminopyrrolidine was (S), and the optical purity was not less than 99.9% e.e.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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